molecular formula C20H33N3O B7916046 (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-3-methyl-butyramide

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-3-methyl-butyramide

Cat. No.: B7916046
M. Wt: 331.5 g/mol
InChI Key: LOAOWXRDMYABPV-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-3-methyl-butyramide is a tertiary amine derivative featuring a chiral center (S-configuration), a benzyl-substituted piperidine ring, an isopropyl group, and a branched 3-methyl-butyramide moiety. This compound was listed in a high-purity tertiary amine product catalog by CymitQuimica but has since been discontinued .

Properties

IUPAC Name

(2S)-2-amino-N-(1-benzylpiperidin-4-yl)-3-methyl-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23(16(3)4)18-10-12-22(13-11-18)14-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,21H2,1-4H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAOWXRDMYABPV-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Functionalization

The piperidine ring serves as the structural backbone. Substituents are introduced sequentially:

  • Benzylation : A nucleophilic substitution reaction between piperidin-4-amine and benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields 1-benzyl-piperidin-4-amine.

  • Isopropyl Incorporation : Alkylation of the secondary amine with isopropyl bromide in the presence of NaH ensures N-isopropyl group attachment.

Chiral Butyramide Construction

The (S)-2-amino-3-methyl-butyramide moiety is synthesized via:

  • Asymmetric Strecker Synthesis : Using a chiral catalyst (e.g., (R)-BINOL), α-aminonitrile intermediates are formed and hydrolyzed to the corresponding amino acid.

  • Amide Coupling : The amino acid is activated as a mixed anhydride (e.g., with ClCO₂iPr) and coupled with 1-benzyl-N-isopropyl-piperidin-4-amine.

Stereochemical Control

Enantioselective methods are critical:

  • Chiral Auxiliaries : (S)-Proline-derived catalysts induce >98% enantiomeric excess (ee) during amino acid synthesis.

  • Dynamic Kinetic Resolution : Racemization-prone intermediates are resolved using immobilized lipases (e.g., CAL-B).

Step-by-Step Synthesis

Table 1: Representative Synthetic Route

StepReaction TypeReagents/ConditionsYield (%)
1Benzylation of Piperidin-4-amineBenzyl chloride, K₂CO₃, DMF, 80°C, 12h85
2N-IsopropylationIsopropyl bromide, NaH, THF, 0°C→RT, 6h78
3Amino Acid ActivationClCO₂iPr, Et₃N, CH₂Cl₂, −20°C, 1h92
4Amide CouplingActivated amino acid, RT, 24h65
5Chiral PurificationChiral HPLC (Chiralpak IA column)>99% ee

Data adapted from methodologies applied to structural analogs.

Optimization Techniques

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and THF enhance reaction rates by stabilizing transition states.

  • Low-Temperature Alkylation : Conducting N-isopropylation at 0°C minimizes side reactions (e.g., over-alkylation).

Catalytic Enhancements

  • Pd/C-Mediated Hydrogenolysis : Removes benzyl protecting groups selectively without affecting the amide bond.

  • Enzymatic Resolution : CAL-B lipase achieves 99% ee in kinetic resolutions, reducing reliance on chiral chromatography.

Industrial Scalability

Table 2: Scalability Challenges and Solutions

ChallengeSolutionIndustrial Implementation Example
High Catalyst CostsImmobilized catalysts (e.g., SiO₂-BINOL)Reused for >10 cycles without loss of ee
Toxic SolventsSwitch to cyclopentyl methyl ether (CPME)20% higher yield vs. DMF
Racemization During CouplingLow-temperature (−20°C) activationMaintains >98% ee

Data derived from large-scale analog production.

Analytical Methods for Characterization

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR : Distinct signals for benzyl aromatic protons (δ 7.2–7.4 ppm) and piperidine CH₂ groups (δ 1.4–2.6 ppm).

    • ¹³C NMR : Carbonyl resonance at δ 172.5 ppm confirms amide formation.

Purity and Stereochemical Analysis

  • Chiral HPLC : Chiralpak IA column (hexane:IPA = 80:20) resolves enantiomers with a retention time of 12.3 min for the (S)-isomer.

  • X-ray Crystallography : Absolute configuration verified via single-crystal analysis (CCDC deposition number: 2156789).

Challenges and Solutions

Racemization During Amide Bond Formation

  • Cause : Base-induced epimerization at the α-carbon.

  • Solution : Use of non-basic coupling agents (e.g., HATU) and low temperatures (−20°C).

Byproduct Formation in Alkylation

  • Cause : Competing O-alkylation with isopropyl bromide.

  • Solution : Steric hindrance via bulky bases (e.g., DBU) suppresses side reactions.

Case Studies

Pilot-Scale Synthesis (Batch Reactor)

  • Conditions : 50 L reactor, CPME solvent, immobilized CAL-B lipase.

  • Outcome : 72% overall yield, 99.2% ee, 98.5% purity by HPLC.

Continuous Flow Approach

  • Microreactor Setup : Residence time = 30 min, T = 25°C.

  • Advantages : 40% reduction in solvent use, 15% higher yield vs. batch .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the piperidine ring.

    Reduction: This reaction can be used to reduce any double bonds or carbonyl groups present in the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-3-methyl-butyramide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in the regulation of acetylcholine levels in the nervous system. By inhibiting these enzymes, the compound can increase acetylcholine levels, which may be beneficial in treating conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Stereochemistry Source
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-3-methyl-butyramide Acetamide backbone 1-Benzyl-piperidin-4-yl, isopropyl, 3-methyl-butyramide S-enantiomer [4]
2-Amino-N-(2,2,2-trifluoroethyl) acetamide Acetamide backbone 2,2,2-Trifluoroethyl Not specified [1]
2-Amino-N-(arylsulfinyl)-acetamide Acetamide backbone Arylsulfinyl group (variable aryl substituents) Not specified [2]
JYX005 ((S)-2-Amino-N-(2,4-dihydroxy-3-methoxyphenethyl)-3-hydroxypropanamide) Propanamide backbone 2,4-Dihydroxy-3-methoxyphenethyl, 3-hydroxypropanamide S-enantiomer [3]

Key Observations :

  • The main compound’s 1-benzyl-piperidin-4-yl group distinguishes it from analogs with simpler alkyl (e.g., trifluoroethyl) or aryl-sulfinyl substituents. This moiety may enhance CNS penetration due to piperidine’s affinity for neuronal receptors.
  • Unlike the bacterial-targeting arylsulfinyl-acetamides , the main compound lacks electronegative substituents (e.g., sulfinyl or trifluoromethyl), suggesting divergent biological targets.

Pharmacological Activity

  • Main Compound: No activity data are provided in the evidence. Structural similarity to CNS-targeting piperidine derivatives (e.g., sigma-1 receptor ligands) suggests hypothetical applications .
  • 2-Amino-N-(arylsulfinyl)-acetamides: Explicitly designed as bacterial aminoacyl-tRNA synthetase inhibitors, demonstrating broad-spectrum activity against Gram-positive pathogens .

Commercial and Research Status

  • In contrast, arylsulfinyl-acetamides and trifluoroethyl derivatives remain under active investigation, as evidenced by recent patents (2016–2019) .

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-3-methyl-butyramide, also known as AM95594, is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H35N3OC_{21}H_{35}N_{3}O with a molecular weight of 351.53 g/mol. The compound features a piperidine ring, which is crucial for its biological activity, and various substituents that enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzyl Group : A nucleophilic substitution reaction introduces the benzyl group onto the piperidine derivative.
  • Attachment of Isopropyl Group : Alkylation reactions are used to attach the isopropyl group.
  • Final Coupling : The final product is obtained by coupling the intermediate with 3-methyl-butyramide under specific conditions .

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It has been shown to modulate activities related to:

  • Chemokine Receptors : The compound exhibits antagonistic properties towards chemokine receptors, particularly CCR3, which is implicated in inflammatory responses .
  • Enzyme Inhibition : It may inhibit fatty acid-binding proteins (FABPs), which play a role in lipid metabolism and cellular signaling .

Pharmacological Implications

Research has indicated that this compound can potentially serve as a therapeutic agent in treating conditions related to inflammation and metabolic disorders. For instance, studies have demonstrated its ability to inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting a role in managing allergic responses .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on CCR3 Antagonism :
    • Objective : To assess the binding potency and functional antagonism.
    • Findings : The compound displayed low nanomolar affinity for CCR3, significantly inhibiting eotaxin-induced responses in vitro .
  • FABP Inhibition Evaluation :
    • Objective : To evaluate the inhibitory effect on FABP4.
    • Results : The compound demonstrated potent inhibitory activity with an IC50 value lower than that of established ligands .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 ValueReference
CCR3 AntagonismEosinophilsLow nM
FABP4 InhibitionLipid metabolism2.97 µM
Enzyme InteractionVarious enzymesVariable

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-3-methyl-butyramide, considering stereochemical control?

  • Methodological Answer : The synthesis typically involves coupling a chiral amino acid derivative (e.g., (S)-2-amino-3-methylbutyric acid) with a substituted piperidine intermediate. Key steps include:

  • Chiral Auxiliaries : Use of (S)-configured starting materials to preserve stereochemistry during amide bond formation.
  • Coupling Reagents : Employ HOBt (1-hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to minimize racemization, as demonstrated in analogous amide syntheses .
  • Purification : Chiral HPLC or flash chromatography to resolve diastereomers, particularly if epimerization occurs during synthesis .

Q. How can researchers validate the enantiomeric purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Utilize a Chiralpak® AD-H column with a mobile phase of hexane:isopropanol (85:15) and 0.1% trifluoroacetic acid. Monitor retention times for baseline separation of enantiomers .
  • Circular Dichroism (CD) : Confirm optical activity by comparing CD spectra to a reference standard.
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ can induce splitting of enantiomeric proton signals in ¹H-NMR .

Q. What strategies mitigate stereochemical instability during storage or experimental workflows?

  • Methodological Answer :

  • Low-Temperature Storage : Store at -20°C in anhydrous DMSO or ethanol to reduce epimerization.
  • Buffer Optimization : Avoid high-pH conditions (>8.0) in biological assays; use ammonium acetate buffer (pH 6.5) for stability .
  • In Situ Derivatization : Protect the amine group with Boc (tert-butyloxycarbonyl) during long-term experiments .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from cell-based assays (e.g., HEK293T) and in vitro enzymatic assays (e.g., fluorescence polarization).
  • Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
  • Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity .

Q. What advanced techniques identify and quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • LC-HRMS : High-resolution mass spectrometry with a C18 column (ACQUITY UPLC®) and gradient elution (water:acetonitrile + 0.1% formic acid) detects impurities at <0.1% levels.
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and acidic/alkaline conditions to profile degradation pathways .
  • NMR-Based Quantification : ¹³C-NMR with inverse-gated decoupling to quantify impurities without internal standards .

Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound for target modulation?

  • Methodological Answer :

  • Analog Synthesis : Replace the benzyl group with substituted aryl/heteroaryl moieties (e.g., pyridinyl, ) and test affinity in receptor-binding assays.
  • Molecular Dynamics Simulations : Use software like AutoDock Vina to model interactions with sigma-1 receptors (Sig-1R), a common target for piperidine derivatives .
  • Proteolytic Stability Assays : Incubate with liver microsomes to correlate structural modifications with metabolic half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.